molecular formula C24H19NO5 B2757071 4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 904009-92-3

4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No. B2757071
CAS RN: 904009-92-3
M. Wt: 401.418
InChI Key: LTJYAIMLMSQGBI-UHFFFAOYSA-N
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Description

4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione, commonly known as BOBD, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. BOBD belongs to the family of oxazepines, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

BOBD has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, BOBD has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and epilepsy. In pharmacology, BOBD has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties. In neuroscience, BOBD has been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BOBD in lab experiments is its ability to modulate the activity of GABA receptors, which are widely implicated in various neurological and psychiatric disorders. BOBD is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of using BOBD is its relatively low potency compared to other GABA receptor modulators, such as benzodiazepines. BOBD also exhibits a relatively short duration of action, which may limit its therapeutic potential.

Future Directions

There are several future directions that can be explored in the study of BOBD. One potential direction is the development of more potent and selective BOBD analogs, which may exhibit improved therapeutic properties. Another direction is the exploration of the effects of BOBD on other neurotransmitter systems, such as glutamate and dopamine, which are also implicated in various neurological and psychiatric disorders. Finally, the potential use of BOBD as a tool for studying the role of GABA receptors in various physiological and pathological processes warrants further investigation.

Synthesis Methods

BOBD can be synthesized by the reaction of 4-(4-hydroxyphenyl)butan-2-one with 4-(benzyloxy)benzaldehyde in the presence of potassium carbonate and acetic acid. The resulting intermediate is then cyclized using phosphorus oxychloride to obtain BOBD. The yield of this synthesis method is reported to be around 60%.

properties

IUPAC Name

4-[2-oxo-2-(4-phenylmethoxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c26-21(14-25-23(27)16-30-22-9-5-4-8-20(22)24(25)28)18-10-12-19(13-11-18)29-15-17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJYAIMLMSQGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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